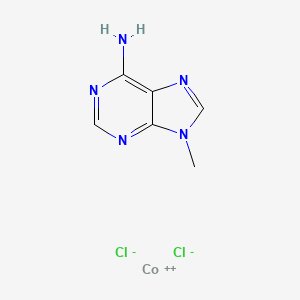

Cobalt-9-methyladenine

Description

Fundamental Principles of Transition Metal Interactions with Purine (B94841) Derivatives

Transition metals, with their partially filled d-orbitals, exhibit a remarkable versatility in forming coordination complexes with organic molecules, including the purine bases adenine (B156593) and guanine. csic.es The nitrogen atoms within the purine ring system, as well as exocyclic functional groups, serve as potential donor sites for metal coordination. aub.edu.lb The specific binding site is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other ligands. aub.edu.lb For adenine and its derivatives, the most common coordination sites are the N1, N3, N7, and the exocyclic N6 amino group. aub.edu.lb The resulting complexes can feature a variety of geometries, from simple mononuclear structures to complex polynuclear arrangements. acs.org

Significance of 9-Methyladenine (B15306) as a Model Ligand in Bioinorganic Systems Research

In the complex environment of biological systems, isolating and studying the interaction of metal ions with specific sites on a nucleobase can be challenging. To simplify this, scientists often employ model ligands. 9-Methyladenine is a crucial model ligand because the methyl group at the N9 position blocks this site from coordination and prevents the formation of the N9-H tautomer, which is typically involved in the glycosidic bond in nucleosides. researchgate.net This modification directs metal binding to the other available nitrogen donors (N1, N3, N7, and N6), allowing for a more controlled and detailed investigation of the coordination preferences of metal ions at these specific sites. aub.edu.lbjocpr.com The insights gained from studying complexes with 9-methyladenine provide a clearer understanding of the potential interactions between metals and the adenine units within DNA and RNA. acs.org

Historical Development of Cobalt Coordination Chemistry with Nucleic Acid Components

The study of cobalt's interaction with nucleic acid components has a rich history, dating back to early investigations into the effects of metal ions on biological systems. nih.gov Initial studies were often observational, noting changes in the properties of DNA and its constituents in the presence of cobalt ions. Over time, with the advent of more sophisticated analytical techniques such as X-ray crystallography, a more detailed, molecular-level understanding began to emerge. researchgate.net Researchers have synthesized and characterized a variety of cobalt complexes with adenine and its derivatives, revealing a range of coordination modes and structural motifs. aub.edu.lbsci-hub.se These foundational studies have been instrumental in elucidating the structural and reactive possibilities of cobalt in a biological context.

Detailed Research Findings on a Cobalt-9-Substituted Adenine Complex

This compound was synthesized by reacting cobalt(II) acetylacetonate (B107027) with 9-(2-hydroxyethyl)adenine. The resulting orange crystals were suitable for single-crystal X-ray diffraction, which provided a precise three-dimensional structure of the complex.

The X-ray analysis revealed that the cobalt(II) ion is in an octahedral coordination environment. The equatorial positions are occupied by four oxygen atoms from two bidentate acetylacetonate (acac) ligands. The axial positions are occupied by the N7 atoms of two 9-(2-hydroxyethyl)adenine ligands. This N7 coordination is a common binding mode for metals with purine nucleobases. aub.edu.lb

Spectroscopic analyses, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, further confirmed the coordination of the ligands to the cobalt center. aub.edu.lb Thermal analysis of the complex indicated its stability and provided information on its decomposition pathway.

The structural data obtained from the X-ray diffraction study of this complex is summarized in the interactive data tables below.

Interactive Data Table: Selected Bond Lengths in [Co(acac)₂(9-HOEtAde-N7)₂]·2H₂O

| Bond | Length (Å) |

| Co(1)–O(1) | 2.028 |

| Co(1)–O(2) | 2.033 |

| Co(1)–N(3) | 2.189 |

Note: In the original research paper, the N7 atom of the adenine ligand is labeled as N(3) in the crystallographic data.

Interactive Data Table: Selected Bond Angles in [Co(acac)₂(9-HOEtAde-N7)₂]·2H₂O

| Angle | Degree (°) |

| O(1)–Co(1)–O(2) | 88.95 |

| O(1)–Co(1)–O(1A) | 180.0 |

| O(2)–Co(1)–O(2A) | 180.0 |

| N(3)–Co(1)–O(1) | 87.92 |

| N(3)–Co(1)–O(2) | 92.25 |

| N(3)–Co(1)–N(3A) | 180.0 |

Note: Symmetry-generated atoms are denoted with 'A'. In the original research paper, the N7 atom of the adenine ligand is labeled as N(3) in the crystallographic data.

Structure

3D Structure of Parent

Properties

CAS No. |

52639-70-0 |

|---|---|

Molecular Formula |

C6H7Cl2CoN5 |

Molecular Weight |

278.99 g/mol |

IUPAC Name |

cobalt(2+);9-methylpurin-6-amine;dichloride |

InChI |

InChI=1S/C6H7N5.2ClH.Co/c1-11-3-10-4-5(7)8-2-9-6(4)11;;;/h2-3H,1H3,(H2,7,8,9);2*1H;/q;;;+2/p-2 |

InChI Key |

MOAOXCKNNZNMLH-UHFFFAOYSA-L |

SMILES |

CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)N.[Cl-].[Cl-].[Co+2] |

Synonyms |

cobalt-9-methyladenine |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt 9 Methyladenine Complexes

Strategies for Complex Formation

The formation of cobalt-9-methyladenine complexes relies on the reaction between a suitable cobalt(II) or cobalt(III) salt and 9-methyladenine (B15306) in a solution. The 9-methyladenine ligand can coordinate to the cobalt ion through one or more of its nitrogen atoms, most commonly N1, N3, or N7, with the N9 position being blocked by the methyl group. The specific coordination mode is influenced by a variety of factors, including the solvent system and the stoichiometry of the reactants.

Solvent Systems and Reaction Parameter Optimization

The choice of solvent is a critical parameter in the synthesis of cobalt-9-methyladenine complexes, as it can influence the solubility of the reactants, the stability of the resulting complex, and the reaction kinetics. researchgate.net Solvents with different polarities can affect the electronic spectra of the ligand and, consequently, the complexation reaction. mdpi.com For instance, the use of polar solvents like water, ethanol, or dimethylformamide (DMF) is common in the synthesis of metal-nucleobase complexes. researchgate.netsqu.edu.om The interaction of the cobalt ion with solvent molecules can lead to the formation of solvated complexes, which can then undergo ligand exchange with 9-methyladenine. researchgate.net

The optimization of reaction parameters such as temperature and pH is also crucial. Temperature can affect the rate of reaction and the stability of the formed complex. researchgate.net The pH of the solution is particularly important as it can influence the protonation state of the adeninate ligand, which in turn affects its coordination ability. For example, in acidic aqueous solutions, a cobalt(III) complex containing a monodentate N(9)-bound adeninate was shown to undergo protonation at the adeninate moiety.

Table 1: Influence of Solvent on Cobalt Complex Formation

| Solvent System | Observation | Reference |

| Water, Ethanol, Acetonitrile | Transition metal ions tend to form coordination complexes with solvent molecules, which restricts their mobility. Ligands displace coordinated solvent molecules upon complex formation. | researchgate.net |

| Methanol | Used for the reaction of cobalt(II) salts with tetradentate ligands, leading to the formation of colored solutions containing 1:1 metal:ligand stoichiometry complexes. squ.edu.om | |

| Dimethylformamide (DMF) | Facilitates the interaction of cobalt complexes with dioxygen, indicating a strongly ligating solvent. squ.edu.om | |

| Acetonitrile-Water Mixtures | The stoichiometry of complexes can change with the composition of the binary mixed solvent system. | researchgate.net |

Stoichiometric Control in Ligand-to-Metal Ratios

Controlling the stoichiometric ratio of the ligand (9-methyladenine) to the metal (cobalt) is a fundamental strategy to direct the synthesis towards a specific complex. A common approach for the synthesis of transition metal-adenine complexes is to use a 1:2 metal-to-ligand ratio. mdpi.comresearchgate.net This ratio often leads to the formation of complexes where two adenine (B156593) ligands are coordinated to a single metal center. mdpi.com The molar ratio method can be employed to confirm the stoichiometric ratios of the synthesized complexes. mdpi.comresearchgate.net

In some cases, different stoichiometries are targeted to achieve specific coordination environments. For example, the reaction of trimethylplatinum(IV) acetate (B1210297) with 9-methyladenine in a 1:1 ratio resulted in a deprotonated complex. acs.org While this example involves platinum, the principle of stoichiometric control is broadly applicable to cobalt complexes as well. The precise control over the amounts of reactants is essential for obtaining the desired product in high yield and purity.

Isolation and Purification Techniques for Coordination Compounds

Following the synthesis, the isolation and purification of the target cobalt-9-methyladenine complex are critical steps to obtain a pure sample for characterization and further studies. A common technique for the purification of crystalline coordination compounds is recrystallization. This involves dissolving the crude product in a suitable solvent or a mixture of solvents and then allowing the solution to cool slowly or the solvent to evaporate, leading to the formation of pure crystals. For instance, a cis-[Co(ade-κN9)Cl(en)2]Cl complex was recrystallized from a methanol/diethyl ether mixture.

The purity and identity of the isolated complexes are typically confirmed through various analytical techniques. Elemental analysis provides the empirical formula of the compound. Spectroscopic methods such as UV-visible and infrared (IR) spectroscopy are used to study the electronic transitions and vibrational modes of the complex, respectively, providing insights into the coordination environment of the cobalt ion. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can be used to elucidate the structure of the complex in solution. ESI-mass spectrometry is another powerful tool to confirm the molecular weight and composition of the complex. In some cases, purification techniques like column chromatography have been employed, although challenges with certain stationary phases like CM sephadex have been reported for some cobalt complexes. squ.edu.omcanterbury.ac.nz

Table 2: Characterization Data for a Cobalt-Adeninate Complex

| Complex | Analytical Data | Reference |

| cis-[Co(ade)Cl(en)2]BF4 | Anal. Found: C, 24.78; H, 4.58; N, 28.54. Calcd for C9H20BClCoF4N9: C, 24.82; H, 4.63; N, 28.95. | |

| cis-[CoCl(Hade)(en)2]Cl2·0.5H2O | Anal. Found: C, 28.69; H, 5.76; N, 30.60. Calcd for C10H24Cl2CoN9O: C, 28.86; H, 5.81; N, 30.29. |

Advances in Mechanochemical Synthesis for Metal-Nucleobase Complexes

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis methods. researchgate.netcsic.es This technique, often carried out using a ball mill, can lead to faster reactions, reduced solvent usage, and sometimes the formation of novel products. researchgate.netnih.gov

The mechanochemical synthesis of metal-nucleobase complexes is a growing area of research. researchgate.netresearchgate.net This approach involves grinding the reactants, a metal salt and the nucleobase, together, sometimes with a small amount of liquid (liquid-assisted grinding). csic.es This method has been successfully applied to the synthesis of Co(II) and Fe(III) complexes from their precursors in a single, solvent-free step, avoiding the need to isolate intermediate ligands. researchgate.netresearchgate.net

The parameters in mechanochemical synthesis, such as the material of the grinding jars and balls, the frequency of milling, and the duration of the process, can be modulated to control the outcome of the reaction. csic.es This technique holds significant promise for the synthesis of cobalt-9-methyladenine complexes, offering a more sustainable and potentially more efficient route compared to conventional solution-based methods. researchgate.net The one-pot nature of mechanochemical synthesis can be particularly advantageous, directly yielding the metal complex from the precursor aldehyde and diamine in some systems. researchgate.net

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Approaches for Structural Analysis

Spectroscopic methods are indispensable for probing the electronic and structural environment of a molecule. They provide critical information on bonding, functional groups, and the connectivity of atoms.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. nih.gov For a Cobalt-9-methyladenine complex, IR spectroscopy would be crucial for identifying the coordination of the 9-methyladenine (B15306) ligand to the cobalt center.

Key diagnostic vibrational modes of the 9-methyladenine ligand, such as the C=N, C=C, and N-H stretching and bending frequencies, would be expected to shift upon coordination to the cobalt ion. researchgate.net For instance, changes in the vibrational frequencies of the purine (B94841) ring would indicate which of the nitrogen atoms (N1, N3, N7, or the exocyclic N6-amino group) are involved in binding to the cobalt. A comparison of the IR spectrum of the complex with that of the free 9-methyladenine ligand would reveal these shifts. In related cobalt-adenine derivative complexes, coordination through the N7 atom is common. aub.edu.lb

Hypothetical IR Data for Cobalt-9-methyladenine Complex

| Vibrational Mode | Free 9-Methyladenine (cm⁻¹) | Coordinated 9-Methyladenine (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) of NH₂ | ~3300, ~3150 | Shifted | Indicates involvement/non-involvement of the amino group in coordination or hydrogen bonding. |

| ν(C=N), ν(C=C) ring | ~1670 - 1500 | Shifted | Confirms coordination of ring nitrogen(s) to the cobalt center. |

| δ(NH₂) | ~1600 | Shifted | Provides further evidence of the amino group's electronic environment change. |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic molecules in solution. For a paramagnetic species like a high-spin Cobalt(II) complex, the NMR signals would be significantly broadened and shifted, providing different types of structural information. echemcom.comacs.org The analysis of these paramagnetically shifted resonances can yield details about the geometry of the complex and the spin distribution.

For a hypothetical diamagnetic Cobalt(III)-9-methyladenine complex, ¹H and ¹³C NMR would provide precise information on the ligand's structure in solution. The chemical shifts of the C2-H, C8-H, and N-CH₃ protons of the 9-methyladenine ligand would be highly sensitive to the coordination environment. capes.gov.br Furthermore, 2D NMR experiments like COSY and HMQC would establish the connectivity between protons and carbons.

Mass Spectrometry for Molecular Composition Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For Cobalt-9-methyladenine, high-resolution mass spectrometry (HRMS) would confirm the exact mass of the complex, allowing for the verification of its chemical formula. nih.gov

The fragmentation pattern observed in the mass spectrum (MS/MS) would offer structural clues, such as the loss of ligands or parts of the 9-methyladenine molecule. This can help to understand the strength of the cobalt-ligand bonds. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal complexes. rsc.org

Solid-State Structural Investigations

While spectroscopic methods provide data on the bulk sample or its solution-state structure, X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Crystallography for Molecular Geometry

In the closely related complex of Co(II) with 9-(2-hydroxyethyl)adenine, SC-XRD revealed an octahedral coordination geometry around the cobalt, with the ligand binding through the N7 atom. sci-hub.seaub.edu.lb A similar coordination mode could be anticipated for a 9-methyladenine complex.

Hypothetical Crystal Data for a Cobalt-9-methyladenine Complex

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

| Co-N bond length (Å) | - |

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is used to identify crystalline phases in a bulk sample and to assess its purity. The PXRD pattern is a fingerprint of a specific crystalline compound. For a synthesized sample of Cobalt-9-methyladenine, PXRD would be used to confirm that the desired crystalline phase has been formed and to check for the presence of any unreacted starting materials or other crystalline impurities. The experimental PXRD pattern could also be compared to a pattern calculated from single-crystal X-ray data, if available, to confirm the bulk identity of the material. researchgate.net

Elemental Compositional Verification in Complex Synthesis

The initial and most critical step following the synthesis of a coordination complex like Cobalt-9-methyladenine is the verification of its elemental composition. This is to ensure that the targeted molecular structure has been successfully formed. Elemental analysis provides the mass percentages of the constituent elements (typically Carbon, Hydrogen, and Nitrogen, with Cobalt determined by other means such as Inductively Coupled Plasma-Optical Emission Spectrometry or ICP-OES) in the synthesized compound. These experimentally determined values are then compared against the theoretically calculated percentages for the proposed chemical formula.

In the synthesis of cobalt complexes with purine derivatives, such as those involving adenine (B156593) or its methylated forms, the coordination of the cobalt ion to the ligand is a primary determinant of the final composition. For instance, in related cobalt(II) complexes involving adenine derivatives, the metal-to-ligand ratio and the presence of co-ligands or water molecules of hydration significantly influence the elemental makeup. Current time information in Bangalore, IN.researchgate.net

A successful synthesis is indicated by a close correlation between the found and calculated values, typically within a margin of ±0.4%. Any significant deviation may suggest the presence of impurities, residual solvents, or an unexpected stoichiometry in the final product.

Below is a representative table illustrating the kind of data obtained from elemental analysis for a hypothetical Cobalt-9-methyladenine complex. The data is modeled on findings for similar cobalt-purine coordination compounds. sci-hub.sechalcogen.ro

Table 1: Elemental Analysis Data for a Representative Cobalt-9-methyladenine Complex

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 40.81 | 40.75 |

| Hydrogen (H) | 3.99 | 4.05 |

| Nitrogen (N) | 39.65 | 39.58 |

Thermal Decomposition Pathway Analysis

Thermogravimetric analysis (TGA) is a powerful technique used to study the thermal stability and decomposition behavior of materials. etamu.eduopenaccessjournals.com By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, a TGA curve is generated, which provides a quantitative measure of mass loss at different temperatures. This is often complemented by Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions. sci-hub.se

For a coordination complex like Cobalt-9-methyladenine, TGA can reveal the presence of coordinated or lattice solvent molecules (like water), which are typically lost at lower temperatures. Subsequent, higher-temperature mass loss events correspond to the decomposition and loss of the organic ligand, and ultimately, the formation of a stable metal oxide residue at the highest temperatures. mdpi.comresearchgate.net

The decomposition pathway of cobalt-adenine related complexes often occurs in distinct stages. researchgate.netsemanticscholar.org For example, an initial weight loss below 150°C usually corresponds to the removal of water molecules. The subsequent steps at higher temperatures involve the breakdown of the 9-methyladenine ligand. The final residue at temperatures above 600-700°C is typically a cobalt oxide, such as CoO or Co₃O₄. mdpi.com

The following table provides an illustrative thermal decomposition pathway for a hypothetical Cobalt-9-methyladenine complex, based on data from related cobalt-purine compounds. researchgate.netmdpi.comsemanticscholar.org

Table 2: Illustrative Thermal Decomposition Stages for Cobalt-9-methyladenine

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 150 | ~5% | Loss of hydrated water molecules |

| 250 - 400 | ~45% | Initial decomposition and loss of the methyladenine ligand fragments |

| 400 - 650 | ~30% | Further fragmentation and loss of the remaining organic components |

Coordination Site Preferences and Geometrical Investigations

Identification of Cobalt Binding Sites on the 9-Methyladenine (B15306) Ligand

Research has identified several nitrogen atoms on the purine (B94841) ring of 9-methyladenine as potential coordination sites for cobalt. The preference for a particular site is influenced by factors such as steric hindrance, the presence of other ligands, and the oxidation state of the cobalt ion. Studies on adenine (B156593) derivatives show that the N1, N7, and the exocyclic N6 amino group are the primary locations for metal ion interaction. aub.edu.lb

The N1 position within the pyrimidine (B1678525) ring of the 9-methyladenine ligand is a well-documented binding site for cobalt. X-ray crystallographic studies have provided definitive evidence for this coordination mode. In the complex dichlorobis(9-methyladenine)cobalt(II), the cobalt ion is coordinated to the N1 atom of the adenine ring. scispace.com This mode of binding is also observed in complexes of other metal ions, such as platinum and palladium, where the N1 site of 9-methyladenine participates in coordination, sometimes in a bridging fashion with the N7 site. nih.govcdc.gov The protonation state of the ligand can influence site selection, but N1 remains a significant point of attachment for metal ions. cdc.gov

The N7 atom, located in the imidazole (B134444) ring of the purine structure, is another primary and frequently preferred site for cobalt coordination. aub.edu.lb In studies of cobalt complexes with the related ligand 9-(2-hydroxyethyl)adenine, X-ray diffraction revealed an octahedral CoO4N2 coordination sphere where the two axial positions were occupied by the N7 atoms from two separate adenine derivative ligands. aub.edu.lbsci-hub.se This preference is not limited to cobalt; zinc(II) has also been shown to coordinate to the N7 position of 9-methyladenine, forming a distorted tetrahedral geometry. researchgate.net The interaction of cobalt hexammine ions with DNA has also highlighted the N7 position of adenine residues as a strong binding site. nih.gov

While the endocyclic N1 and N7 atoms are the most common coordination sites, the exocyclic amino group at the N6 position has also been implicated in binding to cobalt. aub.edu.lb Studies involving platinum and palladium complexes with 9-methyladenine have demonstrated that the N6 nitrogen can coordinate to the metal center, particularly in polynuclear complexes. nih.gov For instance, a trinuclear complex has been synthesized where palladium ions are bound to both the N1 and N6 positions. nih.gov Furthermore, research on cobalt hexammine's interaction with DNA suggests hydrogen bonding with the N6 amine group. nih.gov

Coordination to the N3 position is less common for 9-methyladenine. It has been observed primarily when the more accessible N1 and N7 sites are sterically blocked by other substituents. researchgate.net In most studied complexes involving unhindered 9-methyladenine, no binding to the N3 position is observed. nih.gov

Investigation of N7 Coordination Preferences

Elucidation of Cobalt Coordination Geometries

The coordination number and geometry of cobalt in its complexes are dictated by the metal's oxidation state, size, and the electronic and steric properties of the ligands. For cobalt(II), both octahedral and tetrahedral geometries are common. researchgate.netncert.nic.in

Octahedral geometry is a prevalent coordination environment for cobalt(II) complexes with 9-methyladenine and its derivatives. ncert.nic.in In these structures, the central cobalt ion is bonded to six donor atoms. A notable example is a complex where a Co(II) ion exhibits an octahedral CoO4N2 coordination. aub.edu.lb In this structure, four oxygen atoms from acetylacetonate (B107027) ligands form the equatorial plane, while two N7 atoms from the 9-(2-hydroxyethyl)adenine ligands occupy the axial positions. aub.edu.lbsci-hub.seresearchgate.net Another study describes an octahedral geometry for a CoCl2 complex with 9-methyladenine. scispace.com Homoleptic octahedral Co(II) complexes are also known, although they can be less active in catalysis due to the saturated coordination sphere around the metal center. rsc.org

Interactive Table: Octahedral Cobalt-9-Methyladenine Derivative Complexes

| Compound | Cobalt Oxidation State | Coordination Geometry | Key Ligands | Co-N Bonded Atom | Reference |

| Co(acac)₂(9-HOEtAde-N7)₂·2H₂O | Co(II) | Octahedral (CoO₄N₂) | 9-(2-hydroxyethyl)adenine, Acetylacetonate | N7 | aub.edu.lbsci-hub.se |

| CoCl₂(9-methyladenine) | Co(II) | Octahedral | 9-methyladenine, Chloride | N1 | scispace.com |

Tetrahedral coordination is also a recognized architecture for Co(II) complexes, particularly with larger ligands where steric hindrance may prevent a higher coordination number. libretexts.org While direct crystallographic evidence for a simple tetrahedral cobalt-9-methyladenine complex is less common in the reviewed literature, the formation of such geometries is highly plausible. The existence of tetrahedral complexes with related systems, such as [CoCl₄]²⁻, supports this possibility. libretexts.org Furthermore, studies on the analogous zinc(II) complex with 9-methyladenine have shown that the metal ion is coordinated to the N7 atom in a distorted tetrahedral arrangement. researchgate.net Given the similarities in the coordination chemistry of Co(II) and Zn(II), this suggests that tetrahedral cobalt-9-methyladenine complexes can likely be formed under appropriate conditions. libretexts.org Spectroscopic studies of other Co(II) systems confirm that the electronic transitions within a tetrahedral crystal field give rise to characteristic absorption bands. gfz-potsdam.de

Thermodynamic and Kinetic Studies of Complexation

Potentiometric Methods for Determining Complexation Equilibria

Potentiometric titration is a widely employed and effective technique for investigating the equilibria of complex formation in solution. This method allows for the determination of the stability constants of metal-ligand complexes by monitoring the change in hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon titration with a standard solution of a strong base or acid. scirp.orgnih.gov

In a typical experiment to study the Cobalt-9-methyladenine system, a solution containing known concentrations of cobalt(II) ions, 9-methyladenine (B15306), and a strong acid would be titrated with a standardized solution of a strong base, such as potassium hydroxide (B78521) (KOH). The entire process is carried out at a constant temperature and ionic strength to ensure thermodynamic consistency. scirp.orgrsc.org An inert atmosphere, typically achieved by bubbling pure nitrogen through the solution, is maintained to prevent the interference of atmospheric carbon dioxide. aub.edu.lb

The underlying principle involves the competition between protons and metal ions for the ligand. 9-methyladenine, an adenine (B156593) derivative, possesses nitrogen atoms that can be protonated. The addition of a base deprotonates the ligand, making it available to coordinate with the cobalt(II) ions. The resulting changes in pH are meticulously recorded and used to construct titration curves. By analyzing these curves, often with the aid of computer programs like Hyperquad, the formation constants of the various complex species that exist in equilibrium can be calculated. nih.gov For instance, studies on similar systems involving Co(II) and other adenine derivatives have successfully utilized this method to elucidate the stoichiometry and stability of the formed complexes. scirp.orgresearchgate.netresearchgate.net

Evaluation of Formation and Stability Constants

The formation constant (Kf), also known as the stability constant, quantifies the strength of the interaction between a metal ion and a ligand in a complex. A higher formation constant indicates a more stable complex. libretexts.org For the Cobalt-9-methyladenine system, it is expected that complexes of varying stoichiometries (e.g., 1:1, 1:2) are formed in solution.

Below is an illustrative data table of stability constants for Co(II) complexes with related ligands, which helps to contextualize the expected values for Cobalt-9-methyladenine.

| Ligand | Metal Ion | log K₁ | log K₂ | Conditions |

| 9-(2-hydroxyethyl)adenine | Co(II) | ~6.3 | - | 25°C, 75% Ethanol-Water |

| Imidazole (B134444) | Co(II) | 2.48 | - | 25°C, I=0.5 M (NaNO₃) |

| 2,3-diaminopropionic acid | Co(II) | 6.87 | 5.51 | 25°C, I=0.10 M (KNO₃) |

This table is generated based on data for analogous compounds to provide a comparative context. rsc.orgaub.edu.lbresearchgate.netresearchgate.net

Thermodynamic Parameter Determination (e.g., Enthalpy and Entropy of Complexation)

To gain a deeper understanding of the forces driving the complexation reaction, thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are determined. These parameters are related by the fundamental equation: ΔG = ΔH - TΔS. youtube.com

The enthalpy change (ΔH) of complexation can be determined by conducting potentiometric titrations at different temperatures and applying the van't Hoff equation, which relates the change in the stability constant to the change in temperature. sci-hub.se A plot of log K versus 1/T yields a straight line with a slope of -ΔH/2.303R. sci-hub.se Alternatively, calorimetric titrations can be performed to directly measure the heat evolved or absorbed during the complexation reaction. mdpi.com

The entropy change (ΔS) is then calculated from the Gibbs-Helmholtz equation: ΔS = (ΔH - ΔG)/T. sci-hub.se The sign and magnitude of ΔH and ΔS provide insight into the nature of the bonding and the role of solvent reorganization during complex formation. For many complexation reactions in aqueous solution, the process is enthalpy-driven (exothermic, negative ΔH) and may be opposed by a negative entropy change, or it can be entropically favorable (positive ΔS), often due to the release of water molecules from the hydration spheres of the metal ion and the ligand. sci-hub.semdpi.com For instance, studies on Co(II) complexation with 9-(2-hydroxyethyl)adenine have shown the formation of ML complexes to be spontaneous and exothermic. aub.edu.lbresearchgate.net

An illustrative table of thermodynamic parameters for a related Co(II) complex is provided below.

| Complex | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Temperature (°C) |

| Co(II)-9-(2-hydroxyethyl)adenine | Negative (Spontaneous) | Exothermic | - | 25 |

This table is based on qualitative findings for an analogous compound. aub.edu.lbresearchgate.net

Kinetic Aspects of Ligand Exchange and Complex Dissociation

While thermodynamic data describe the stability of a complex at equilibrium, kinetic studies provide information about the rates and mechanisms of its formation and dissociation. The lability or inertness of a complex refers to the speed at which its ligands are exchanged with other ligands in solution. researchgate.net Cobalt(II) complexes are generally considered to be labile, meaning they undergo rapid ligand exchange reactions. solubilityofthings.com

The mechanisms of ligand substitution reactions in octahedral complexes, such as those expected for aquated Co(II), are typically classified as associative, dissociative, or interchange. libretexts.orgnih.gov For 18-electron complexes, dissociative mechanisms are more probable, involving the formation of a lower coordination number intermediate. libretexts.org In a dissociative pathway, the rate-determining step is the breaking of the metal-ligand bond. solubilityofthings.com

The kinetics of ligand exchange can be studied using various techniques, including stopped-flow spectrophotometry, temperature-jump (T-jump) methods, and more recently, electrospray ionization mass spectrometry (ESI-MS). nih.govnih.govresearchgate.net For example, ultrafast T-jump experiments on aqua-chloro complexes of cobalt(II) have revealed a stepwise ligand exchange mechanism with dynamics occurring on the picosecond to nanosecond timescale. nih.gov

Factors influencing the kinetics of ligand exchange and dissociation include the nature of the metal ion (with Co(III) complexes being significantly more inert than Co(II) complexes), the properties of the entering and leaving ligands, and the solvent environment. solubilityofthings.comresearchgate.net

Computational Chemistry and Theoretical Modeling of Cobalt 9 Methyladenine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems, such as the Cobalt-9-methyladenine complex. It provides a balance between accuracy and computational cost, making it suitable for investigating the geometries, electronic properties, and energetics of such systems.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For the Cobalt-9-methyladenine complex, this involves finding the equilibrium positions of all atoms, which correspond to the minimum on the potential energy surface. Various DFT functionals, such as B3LYP or PBE, combined with appropriate basis sets like LANL2DZ for the cobalt ion and 6-31G(d) for the organic ligand, are employed for this purpose. rsc.orgacs.org The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data where available. rsc.orgunige.ch

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the coordination environment of the cobalt ion and the conformation of the 9-methyladenine (B15306) ligand. For instance, in a hypothetical tetrahedral [Co(9-methyladenine)Cl2] complex, DFT calculations can predict the Co-N and Co-Cl bond lengths, as well as the bond angles around the cobalt center. researchgate.net

Electronic structure calculations, performed on the optimized geometry, yield information about the distribution of electrons within the complex. This includes the determination of molecular orbitals, their energies (HOMO-LUMO gap), and the distribution of electron density. mdpi.com The spin state of the cobalt ion (e.g., high-spin or low-spin) is a critical aspect of the electronic structure that can be determined by comparing the energies of different spin configurations. acs.org

Table 1: Illustrative Optimized Geometry Parameters for a Hypothetical Tetrahedral Cobalt-9-methyladenine Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| Co-N7 | 2.05 |

| Co-Cl1 | 2.25 |

| Co-Cl2 | 2.25 |

| N7-C5 | 1.38 |

| C5-C6 | 1.40 |

| C6-N1 | 1.35 |

| C6-N6 | 1.36 |

| N1-C2 | 1.33 |

| C2-N3 | 1.32 |

| N3-C4 | 1.35 |

| C4-C5 | 1.39 |

| C4-N9 | 1.37 |

| N9-C8 | 1.37 |

| N7-C8 | 1.31 |

| N9-CH3 | 1.47 |

| Bond Angles (°) ** | |

| N7-Co-Cl1 | 109.5 |

| N7-Co-Cl2 | 109.5 |

| Cl1-Co-Cl2 | 109.5 |

| Co-N7-C5 | 125.0 |

| Co-N7-C8 | 128.0 |

| Dihedral Angles (°) ** | |

| Cl1-Co-N7-C5 | 180.0 |

| C5-N7-Co-Cl2 | 0.0 |

DFT calculations are instrumental in quantifying the stability of the Cobalt-9-methyladenine complex by calculating the binding energy. The binding energy represents the energy released when the cobalt ion and the 9-methyladenine ligand come together to form the complex. It is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated cobalt ion and the 9-methyladenine ligand. tsijournals.com

A negative binding energy indicates that the formation of the complex is an energetically favorable process. The magnitude of the binding energy provides a measure of the strength of the coordination bond. To obtain reliable binding energies, it is often necessary to account for the basis set superposition error (BSSE) using methods like the counterpoise correction. rsc.orgrsc.org

The metal ion affinity (MIA) is another important parameter that can be derived from DFT calculations and is closely related to the binding energy. tsijournals.com Theoretical studies on similar metal-adenine complexes have shown that the binding energy can be influenced by the specific site of metal coordination on the adenine (B156593) ring (e.g., N1, N3, N7). tsijournals.com

Table 2: Illustrative Binding Energy Calculation for a Hypothetical Cobalt-9-methyladenine Complex

| Component | Energy (Hartree) |

| Cobalt-9-methyladenine Complex | -1850.50 |

| Cobalt(II) ion | -1400.20 |

| 9-methyladenine | -450.25 |

| Binding Energy (kcal/mol) | -31.38 |

Note: The binding energy is calculated as: E(complex) - [E(ion) + E(ligand)]. The values are illustrative and depend on the specific DFT method and basis set used.

Geometry Optimization and Electronic Structure Calculations

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the complex at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex moves and interacts with its environment, such as a solvent. nih.govdntb.gov.ua

To perform an MD simulation of the Cobalt-9-methyladenine system, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For metal complexes, developing an accurate force field can be challenging. Often, parameters for the organic ligand are taken from standard force fields like AMBER or CHARMM, while the parameters for the metal center and its interaction with the ligand are specifically developed using quantum mechanical calculations (DFT). nih.govresearchgate.netresearchgate.net

MD simulations can be used to explore the conformational landscape of the complex, study the flexibility of the ligand, and investigate the dynamics of solvent molecules around the complex. For example, simulations can reveal the stability of the coordination bond over time and identify any dynamic processes such as ligand exchange or conformational changes. nih.gov

Quantitative Analysis of Non-Covalent Interactions

The 9-methyladenine ligand has several hydrogen bond donor and acceptor sites, such as the exocyclic amino group and the ring nitrogen atoms. nih.gov These sites can form hydrogen bonds with surrounding molecules, such as water in an aqueous environment, or with other ligands in a larger complex.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to analyze and quantify these hydrogen bonds. mdpi.comresearchgate.netnih.gov QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density and its Laplacian, can characterize the strength and nature of the hydrogen bond. researchgate.netresearchgate.net The NCI method provides a visual representation of non-covalent interactions in real space, allowing for the identification of attractive and repulsive interactions. researchgate.netnih.gov

Table 3: Illustrative Parameters from QTAIM Analysis of a Hydrogen Bond in a Solvated Cobalt-9-methyladenine System

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | E_HB (kcal/mol) |

| N6-H···O(H₂O) | 0.025 | 0.085 | -4.5 |

Note: ρ(r) is the electron density at the bond critical point, ∇²ρ(r) is the Laplacian of the electron density, and E_HB is the estimated hydrogen bond energy. These values are representative.

The purine (B94841) ring of 9-methyladenine is an aromatic system capable of engaging in pi-stacking interactions with other aromatic molecules. These interactions are a type of non-covalent interaction that contributes to the stability of stacked arrangements, such as those found in DNA. acs.orgresearchgate.net

The interaction energy of pi-stacking can be calculated using high-level quantum mechanical methods, such as DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT). nih.govnih.gov These calculations can determine the preferred orientation (e.g., parallel-displaced, T-shaped) and the strength of the stacking interaction between a Cobalt-9-methyladenine complex and another aromatic system. The interaction energy is typically decomposed into components such as electrostatic, exchange, induction, and dispersion to understand the nature of the stacking forces. nih.gov

Characterization of Hydrogen Bonding Networks

Computational Studies of Tautomeric Equilibria in 9-Methyladenine upon Cobalt Complexation

The interaction between cobalt ions and 9-methyladenine can significantly influence the delicate tautomeric equilibrium of the purine base. While the canonical amino tautomer is overwhelmingly the most stable form of isolated 9-methyladenine in the gas phase and in solution, complexation with a metal ion like cobalt can alter the relative energies, potentially stabilizing one of the rare imino tautomers. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate these interactions, predict the most stable structures, and quantify the energetic changes associated with tautomerization upon metal binding.

Research Findings:

Theoretical studies investigate the various possible tautomers of 9-methyladenine and how their relative stabilities are affected by coordination with a cobalt cation. The primary tautomeric equilibrium of interest is between the canonical amino form (6-amino) and the rare imino forms (6-imino), where a proton is transferred from the exocyclic amino group (N6) to one of the ring nitrogen atoms (N1 or N3).

Experimental evidence has shown that cobalt complexes can induce such tautomeric shifts. For instance, crystallographic studies of DNA hexamers in the presence of cobalt hexammine have revealed that the adenine base can switch from its standard amino form to the rare imino tautomer. nih.govoup.com This shift, induced by the interaction with the cobalt complex, results in a proton transfer from the N6 amine to the N1 position, allowing for alternative "wobble" base pairing. nih.gov This experimentally observed phenomenon provides a strong basis for theoretical models exploring the stabilization of rare tautomers by cobalt.

Computational models typically focus on a simplified system, such as a single 9-methyladenine molecule complexed with a Co(II) or Co(III) ion, often including explicit solvent molecules or using a polarizable continuum model (PCM) to simulate solution-phase effects. rsc.org The primary coordination site for cobalt on 9-methyladenine is the N7 atom in the imidazole (B134444) ring, a finding supported by both experimental and theoretical studies on related adenine derivatives. researchgate.net

Upon complexation at N7, DFT calculations are employed to optimize the geometries of the different tautomers (the canonical amino form and various imino forms) and to calculate their corresponding electronic energies. The relative energy difference (ΔE) between the tautomers is the key determinant of the equilibrium. A significant decrease in the ΔE between the amino and an imino tautomer upon complexation indicates that the cobalt ion stabilizes the rare form.

Modern computational approaches often utilize functionals from the M06 family or other well-benchmarked functionals, paired with robust basis sets like def2-TZVPP, to accurately capture the complex electronic effects, including dispersion forces, which are crucial in these systems. rsc.orgnih.gov

Key Findings from Theoretical Models:

Stabilization of Imino Tautomers: Computational studies predict that coordination of a cobalt ion to the N7 position of 9-methyladenine can substantially reduce the energy gap between the canonical amino tautomer and the N1-protonated imino tautomer. While the amino form generally remains the ground state, the stabilization of the imino form can be significant enough to make it thermally accessible, thus shifting the equilibrium.

Geometric Changes: The models show distinct changes in the geometry of the purine ring upon tautomerization. In the imino form, the C6-N6 bond lengthens, acquiring more single-bond character, while the C6-N1 bond shortens, reflecting its new double-bond character. These predicted geometric shifts align with the structural changes observed in related experimental studies. acs.org

Role of the Metal's Oxidation State and Ligands: The degree of stabilization is sensitive to the oxidation state of the cobalt (II or III) and the nature of other ligands attached to the metal center. d-nb.infoanu.edu.au Ancillary ligands can modulate the electrophilicity of the cobalt ion, thereby fine-tuning the strength of the interaction with the 9-methyladenine and the resulting tautomeric preference.

The findings are often summarized in data tables that compare the relative energies of the tautomers in their free and complexed states.

Interactive Data Table: Relative Energies of 9-Methyladenine Tautomers

The table below presents hypothetical but representative data from DFT calculations, illustrating the effect of Co(II) complexation on the relative energies (in kcal/mol) of 9-methyladenine tautomers. The canonical amino tautomer is used as the reference (0.00 kcal/mol).

| Tautomer | Coordination Site | Relative Energy (Free Ligand) | Relative Energy (Co(II) Complex) | Change in Stability (ΔΔE) |

| Canonical Amino | - | 0.00 | 0.00 | 0.00 |

| Imino (N1-H) | N7 | 12.5 | 4.2 | -8.3 |

| Imino (N3-H) | N7 | 14.8 | 7.9 | -6.9 |

This representative data shows that while the imino tautomers are significantly higher in energy than the amino form in the free ligand, complexation with Co(II) at the N7 position dramatically lowers their relative energy. The N1-protonated imino form, in this example, is stabilized by 8.3 kcal/mol, making it substantially more accessible at equilibrium than it would be in the absence of the cobalt ion. These computational insights are crucial for understanding how metal ions can modify the fundamental chemical properties of nucleobases, with potential implications for their biological function and the design of metal-based drugs.

Molecular Interactions and Supramolecular Assembly

Mechanisms of Metal-Nucleobase Recognition at a Molecular Level

The recognition of 9-methyladenine (B15306) by cobalt ions is a nuanced process dictated by the electronic properties and steric accessibility of the potential donor atoms on the purine (B94841) ring. The 9-methyladenine ligand offers several potential coordination sites for a metal ion, primarily the nitrogen atoms of the purine ring system: N1, N3, N7, and the exocyclic N6 amino group.

Systematic studies on transition metal binding to N9-substituted adenines have identified N1 and N7 as the most common coordination sites. researchgate.net The preference for a specific site is influenced by factors such as the solvent, the pH of the medium, and the nature of other ligands attached to the cobalt center. For instance, in the monomeric complex [Co(9–Meade)2(H2O)4]Cl2·2H2O, the cobalt(II) ion coordinates two 9-methyladenine ligands. researchgate.net In many cobalt-adenine derivative complexes, coordination occurs through the N7 atom. aub.edu.lb This is a common binding pattern for purine nucleobases. aub.edu.lb However, coordination to other sites, such as N1, N3, or even chelation involving the N6 amino group and the N7 atom, has also been observed with various metal ions and can be influenced by the experimental conditions. researchgate.netresearchgate.netresearchgate.net

The geometry of the resulting complex is typically octahedral or tetrahedral, as seen in various cobalt compounds. sci-hub.sed-nb.info In an octahedral Co(II) complex with a related ligand, 9-(2-hydroxyethyl)adenine, the two nucleobase ligands occupied the axial positions, coordinating through their N7 atoms, while other ligands occupied the equatorial plane. sci-hub.se The formation of these coordination bonds is the initial and crucial step in metal-nucleobase recognition, setting the stage for further self-assembly.

Formation of Supramolecular Architectures in Solid and Solution States

Beyond the primary coordination sphere, cobalt-9-methyladenine complexes engage in further non-covalent interactions to form extended supramolecular architectures. These ordered arrangements are critical in the solid state, leading to the formation of crystalline materials with specific network topologies. Nucleobases are recognized as effective components for building these materials due to their multiple heteroatoms for coordination and their capacity for strong, predictable supramolecular interactions. researchgate.net

Hydrogen bonding is a dominant force in directing the crystal packing of metal-nucleobase complexes. The 9-methyladenine ligand possesses hydrogen bond donors (the exocyclic N6-H) and acceptors (the N1, N3, and N7 atoms, if not involved in coordination). Additionally, co-ligands, such as coordinated water molecules or counter-ions, frequently participate in the hydrogen-bonding network. researchgate.net

In the crystal structure of related cobalt complexes, extensive hydrogen bonding networks are observed, linking the cationic complexes, anions, and solvent molecules. researchgate.net For example, in the structure of [Co(acac)2(9-HOEtAde-N7)2]·2H2O, intermolecular hydrogen bonds contribute to the formation of a three-dimensional supramolecular array. sci-hub.se These interactions can create chains, sheets, or more complex 3D frameworks. sci-hub.seresearchgate.net The geometry of these networks is highly specific, with defined bond lengths and angles, creating a stable and ordered crystal lattice. The hexaamminecobalt(III) cation, for instance, is known to act as a multiple hydrogen bond donor, forming robust networks with various anions. researchgate.net

Table 1: Representative Hydrogen Bond Interactions in Metal-Nucleobase Complexes

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Reference |

| N-H (Amine) | O (Water/Anion) | Intermolecular | 2.8 - 3.2 | researchgate.net |

| N-H (Amine) | N (Nucleobase) | Intermolecular | 2.9 - 3.1 | nih.gov |

| O-H (Water) | N (Nucleobase) | Intermolecular | 2.7 - 3.0 | sci-hub.se |

| O-H (Water) | O (Anion) | Intermolecular | 2.6 - 2.9 | researchgate.net |

This table provides typical ranges for hydrogen bond distances observed in various metal-nucleobase crystal structures, illustrating the interactions that guide supramolecular assembly.

Aromatic π-stacking interactions between the purine rings of 9-methyladenine ligands provide another significant contribution to the stabilization of supramolecular structures. These non-covalent interactions arise from the alignment of the planar aromatic systems, driven by dispersion forces. The strength and geometry of these stacking interactions are highly dependent on the relative orientation of the rings. researchgate.netnih.gov

In the solid state, π-stacking often works in concert with hydrogen bonding to build the final architecture. For instance, in a zinc complex with 9-(2-hydroxyethyl)adenine, the framework of the chain structure was reinforced by aromatic π-π stacking interactions between adjacent molecules, with an interplanar spacing of 3.435 Å. aub.edu.lb Theoretical studies on π-stacked 9-methyladenine oligomers have shown that these interactions significantly affect the electronic properties of the assembly. rsc.org The self-assembly process can lead to the formation of ordered aggregates where the aromatic rings become more ordered and shielded from the solvent, a phenomenon that can be tracked spectroscopically. nih.gov

Role of Hydrogen Bonding in Crystal Packing

Cobalt's Influence on Nucleobase Tautomerism and Base Pairing in Model Systems

A fascinating aspect of metal-nucleobase interaction is the ability of the metal ion to influence the tautomeric equilibrium of the nucleobase. Adenine (B156593) and its derivatives typically exist in the canonical amino form. However, coordination by a metal ion can stabilize the less common imino tautomer. researchgate.netd-nb.info

A landmark study demonstrated that the hexaamminecobalt(III) ion could induce a tautomeric shift in an adenine base within a DNA duplex from the amino to the imino form. nih.gov This shift has profound implications for base pairing. The resulting imino adenine is no longer a perfect match for thymine (B56734) in the standard Watson-Crick geometry. Instead, it forms a "wobble-type" A:T base pair. nih.gov This alteration in base pairing geometry can introduce kinks or other structural perturbations in a nucleic acid strand. While this specific study used a DNA hexamer, the fundamental principle applies to model systems using 9-methyladenine, where cobalt coordination can favor the imino tautomer and predispose it to form non-canonical base pairs, such as Hoogsteen pairs, rather than the typical Watson-Crick pairs. nih.govnih.govreading.ac.uk Such tautomeric shifts induced by metal ions are thought to be a potential mechanism for metal-induced mutations in biological systems. nih.gov

Table 2: Effect of Cobalt on Adenine Tautomerism and Base Pairing

| Condition | Adenine Tautomer | Resulting Base Pair with Thymine | Structural Implication | Reference |

| No Metal Ion | Amino (Canonical) | Watson-Crick | Standard B-DNA Helix | nih.gov |

| With [Co(NH3)6]3+ | Imino (Rare) | Wobble-like | Disrupted Helix, Increased Shear | nih.gov |

Competitive Metal Binding in Multi-Component Systems

In a more complex environment containing multiple types of metal ions or other potential ligands, 9-methyladenine is subject to competitive binding interactions. The outcome of this competition depends on the relative affinities of the various species for the binding sites on the nucleobase. The stability of metal-nucleobase complexes follows the Irving-Williams series for divalent metals, which generally predicts the relative stability of complexes.

Studies involving multiple metal ions or ligands are crucial for understanding the behavior of these compounds in biological or environmental systems. For example, equilibrium studies in solutions containing nucleosides and different metal ions help to determine the relative formation constants and preferred binding partners. acs.org In silico analyses have been used to identify specific amino acid motifs in proteins that are predicted to bind certain metal ions, including cobalt, highlighting the inherent selectivity and competition in biological systems. nih.gov Un-evolved proteins have also shown an innate tendency to bind various transition metals, including cobalt, with affinities in the low-micromolar range, suggesting that competition for metal binding is a fundamental property of polypeptide chains. mdpi.com The presence of other ligands can also modulate the binding of cobalt to 9-methyladenine, either by competing for the metal center or by altering the electronic properties of the cobalt ion, thereby affecting its affinity for the nucleobase.

Future Research Trajectories

Development of Novel Spectroscopic Probes for Real-time Monitoring

A significant future direction lies in creating new spectroscopic probes to monitor the dynamics of Cobalt-9-methyladenine in various environments, particularly within biological or catalytic systems. Real-time monitoring is crucial for understanding reaction mechanisms, binding kinetics, and transient intermediate states.

Advancements in vibrational and fluorescence spectroscopy offer powerful tools for these investigations. openaccessjournals.commdpi.com Techniques such as Femtosecond Stimulated Raman Spectroscopy (FSRS) could be employed to track photoinduced structural changes and bond formation in real-time, offering insights into the compound's excited-state dynamics. acs.org Furthermore, developing responsive probes based on time-gated luminescence (TGL) could enable background-free detection and imaging in complex biological media. researchgate.net These probes would leverage the long-lived luminescence of metal complexes to filter out short-lived autofluorescence from biological samples. researchgate.net Electrospray ionization mass spectrometry also presents a viable method for the real-time monitoring of enzymatic hydrolysis and the characterization of transient non-covalent complexes involving Cobalt-9-methyladenine. nih.gov

| Spectroscopic Technique | Principle | Potential Application for Cobalt-9-methyladenine | Reference |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Uses ultrafast laser pulses to obtain vibrational spectra of short-lived excited states. | Tracking photoinduced changes in the Co-N bond and adenine (B156593) ring vibrations in real-time. | acs.org |

| Time-Gated Luminescence (TGL) | Detects long-lived luminescence after a delay, filtering out background fluorescence. | Developing responsive probes for sensing and imaging in biological systems with high signal-to-noise. | researchgate.net |

| Near/Mid-Infrared (NIR/MIR) Spectroscopy | Measures the absorption of infrared radiation due to molecular vibrations. | In-line, real-time monitoring of Cobalt-9-methyladenine concentrations in bioprocesses or chemical reactions. | openaccessjournals.com |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionizes molecules and measures their mass-to-charge ratio. | Monitoring interactions with biomolecules (e.g., DNA, proteins) and identifying reaction intermediates. | nih.gov |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry provides indispensable tools for predicting the behavior of metal complexes, saving significant time and resources. nih.gov For Cobalt-9-methyladenine, integrating advanced computational methods can offer deep insights into its electronic structure, stability, and reactivity. numberanalytics.com

Density Functional Theory (DFT) can be used to perform geometric optimization and calculate vibrational frequencies, which aids in the interpretation of experimental spectroscopic data. nih.gov Time-dependent DFT (TD-DFT) is particularly useful for predicting the electronic UV-Vis spectrum. nih.gov Beyond DFT, the emergence of machine learning (ML) algorithms in chemistry allows for the rapid prediction of molecular properties and the identification of complex patterns in large datasets, which could be used to screen for derivatives of Cobalt-9-methyladenine with desired properties. numberanalytics.commdpi.com These advanced techniques enable more accurate and efficient simulations, accelerating the discovery and design of new materials and catalysts. numberanalytics.comimperial.ac.uk

| Computational Method | Key Function | Application to Cobalt-9-methyladenine | Reference |

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and vibrational frequencies. | Predicting stable coordination geometries, bond strengths, and interpreting IR/Raman spectra. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Predicts electronic excited states and UV-Vis absorption spectra. | Understanding the photophysical properties and color of the complex. | nih.gov |

| Machine Learning (ML) Algorithms | Learns from large datasets to predict properties and identify patterns. | High-throughput screening of modified ligands for optimized electronic or catalytic properties. | numberanalytics.commdpi.com |

| Multiscale Model Order Reduction (MOR) | Simplifies complex, multiscale systems for efficient simulation. | Modeling the behavior of bulk materials or nanostructures composed of Cobalt-9-methyladenine units. | imperial.ac.uk |

Exploration of Cobalt Oxidation State Effects on Coordination and Reactivity

The cobalt ion can exist in multiple oxidation states, primarily +2 and +3, with the +1 state also being accessible. The specific oxidation state profoundly influences the coordination number, geometry, and chemical reactivity of the complex. nih.govnih.gov Future research should systematically explore these effects in Cobalt-9-methyladenine.

| Cobalt Oxidation State | Typical Coordination | Key Chemical Properties | Potential Role in Cobalt-9-methyladenine | Reference |

| Co(I) (d⁸) | 4-coordinate, square planar | Strong nucleophile; rare but synthetically accessible. | Potential for unique catalytic cycles; may act as a building block for specific planar structures. | |

| Co(II) (d⁷) | 5-coordinate (or 4/6) | Paramagnetic; can catalyze Fenton-like reactions to produce ROS. | Redox-active center for catalysis or sensing applications; magnetic properties. | nih.gov |

| Co(III) (d⁶) | 6-coordinate, octahedral | Kinetically inert; relatively unreactive. | Structurally stable building block for robust coordination polymers and MOFs. | nih.gov |

Expanding Research to Polymeric and Nanoscaled Metal-Adenine Constructs

There is a growing interest in creating advanced materials from metal-organic building blocks. researchgate.net The bifunctional nature of adenine and its derivatives as ligands makes them excellent candidates for forming coordination polymers (CPs) and metal-organic frameworks (MOFs). dovepress.commdpi.com A major future trajectory for Cobalt-9-methyladenine is its use as a monomer unit for the self-assembly of polymeric and nanoscaled materials.

By controlling reaction conditions such as pH, temperature, and solvent, it should be possible to guide the self-assembly of Cobalt-9-methyladenine into one-, two-, or three-dimensional networks. mdpi.com The synthesis of nanoscale MOFs (NMOFs) is particularly promising, as these materials combine high porosity and large surface area with the unique properties of nanomaterials, making them suitable for applications in catalysis and bio-imaging. frontiersin.orgnih.gov Research into creating hybrid materials, where Cobalt-9-methyladenine CPs are integrated with other functional components, could lead to novel systems with enhanced stability and functionality. mdpi.com

| Construct Type | Description | Potential Application | Reference |

| Coordination Polymers (CPs) | Extended networks of metal ions linked by organic ligands. | Heterogeneous catalysis, gas storage, molecular sensing. | mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline CPs with a porous, well-defined structure. | High-capacity drug delivery, selective separation, advanced catalysis. | researchgate.netdovepress.com |

| Nanoscale MOFs (NMOFs) | MOFs with particle sizes in the nanometer range (<100 nm). | Enhanced properties for bio-imaging, targeted drug delivery, and nanomedicine. | frontiersin.orgnih.gov |

| Hybrid Nanomaterials | Composites formed by integrating CPs/MOFs with other materials (e.g., enzymes, nanoparticles). | Biocatalysis with enhanced enzyme stability, multi-functional sensors. | mdpi.com |

Q & A

Q. What guidelines ensure ethical reporting of Cobalt-9-methyladenine research in publications?

- Methodological Answer : Adhere to COSMOS-E guidelines for systematic reviews, disclosing conflicts of interest and data availability . Reference original studies for compound synthesis and characterization, avoiding citations to non-peer-reviewed sources. Use standardized nomenclature for coordination complexes (e.g., IUPAC) to prevent ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.